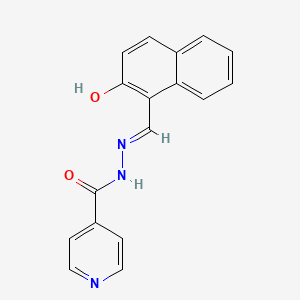

2-Hydroxy-1-naphthaldehyde-isonicotinoylhydrazone

Description

Historical Context and Development

The development of 2-hydroxy-1-naphthaldehyde-isonicotinoylhydrazone traces its origins to the broader exploration of hydrazone chemistry that gained momentum in the latter half of the twentieth century. The compound emerged from systematic investigations into Schiff base ligands, particularly those derived from the condensation reactions between aromatic aldehydes and hydrazides. Early research efforts focused on understanding the fundamental properties of aroylhydrazone chelators, which were recognized for their ability to bind intracellular ions and exhibit physiological activity. The specific synthesis and characterization of 2-hydroxy-1-naphthaldehyde-isonicotinoylhydrazone was documented as researchers sought to develop compounds with enhanced biological activity and improved coordination properties.

The historical significance of this compound became more pronounced as researchers recognized its potential applications in various therapeutic areas. Initial studies revealed its capacity to form stable complexes with transition metals, leading to investigations into its antimicrobial properties. The compound's development was further accelerated by discoveries of its antitubercular activity, positioning it as a promising candidate for addressing infectious diseases. Over time, the research focus expanded to include its potential as an inhibitor of methionine aminopeptidases from Mycobacterium tuberculosis, marking a significant milestone in its therapeutic development. These historical developments have established 2-hydroxy-1-naphthaldehyde-isonicotinoylhydrazone as a compound of considerable scientific and medical interest.

The evolution of synthetic methodologies for preparing this compound has paralleled advances in organic chemistry techniques. Early synthesis protocols were refined through systematic optimization studies, resulting in improved yields and purity levels. The development of standardized characterization methods, including nuclear magnetic resonance spectroscopy and infrared spectroscopy, enabled more precise structural determination and quality control measures. These technical advances have facilitated broader research applications and have contributed to the compound's recognition as a reliable research tool in multiple scientific disciplines.

Classification and Nomenclature

2-Hydroxy-1-naphthaldehyde-isonicotinoylhydrazone belongs to the class of organic compounds known as hydrazones, which are characterized by the presence of an azomethine group derived from the condensation of a primary amine with an aldehyde or ketone. Specifically, this compound is classified as a Schiff base ligand, featuring a carbon-nitrogen double bond formed through the reaction of an aldehyde with a hydrazine derivative. The systematic nomenclature reflects its structural components, incorporating both the naphthalene-based aldehyde moiety and the isonicotinoyl hydrazide component.

The compound is officially designated with the molecular formula C₁₇H₁₃N₃O₂ and carries multiple recognized names in chemical databases and literature. The primary International Union of Pure and Applied Chemistry name is N-[(2-hydroxynaphthalen-1-yl)methylideneamino]pyridine-4-carboxamide, which precisely describes the structural arrangement of functional groups. Alternative nomenclature includes 2-hydroxy-1-naphthylaldehyde isonicotinoyl hydrazone and isonicotinic (2-hydroxy-1-naphthylmethylene)hydrazide, reflecting different systematic naming conventions. The compound is assigned Chemical Abstracts Service number 796-42-9, providing a unique identifier for database searches and regulatory documentation.

The classification extends to its stereochemical properties, with the compound existing in different isomeric forms. The azomethine bond can adopt either E or Z configurations, with the E-isomer being more commonly reported in literature. This stereochemical consideration is important for understanding the compound's biological activity and coordination behavior. The molecular weight is consistently reported as 291.3 grams per mole, and the compound exhibits specific spectroscopic characteristics that aid in its identification and purity assessment. The classification as a tetradentate ligand is particularly significant for its coordination chemistry applications, as it can form stable complexes with various metal ions through multiple coordination sites.

Significance in Chemical and Biological Research

The research significance of 2-hydroxy-1-naphthaldehyde-isonicotinoylhydrazone extends across multiple scientific disciplines, with particular prominence in coordination chemistry and biological activity studies. In chemical research, the compound serves as a model system for understanding the coordination behavior of hydrazone ligands with transition metals. Studies have demonstrated its ability to form stable complexes with various metal ions, including manganese, zinc, chromium, iron, vanadium, zirconium, and uranium. These coordination complexes exhibit diverse structural motifs and have been extensively characterized using single-crystal X-ray diffraction, providing valuable insights into metal-ligand interactions and coordination geometries.

The biological research applications of this compound have revealed remarkable diversity in therapeutic potential. Investigations have established its efficacy as an antimicrobial agent, with demonstrated activity against both Gram-positive and Gram-negative bacteria. The compound has shown particular promise in antitubercular research, where it functions as an inhibitor of methionine aminopeptidases from Mycobacterium tuberculosis. This mechanism of action represents a novel approach to tuberculosis treatment, offering potential advantages over conventional therapeutic strategies. Additionally, research has identified the compound as an inhibitor of Human Immunodeficiency Virus type 1 replication and transcription, suggesting applications in antiviral therapy.

The compound's significance in analytical chemistry has been demonstrated through its development as a colorimetric sensor for aluminum ions. Research has shown that 2-hydroxy-1-naphthaldehyde-isonicotinoylhydrazone exhibits highly selective and sensitive detection capabilities for aluminum cations in aqueous-organic solvent systems. The detection limit of 1.0×10⁻⁸ molar for aluminum ions represents exceptional analytical sensitivity, making this compound valuable for environmental monitoring and analytical applications. Furthermore, studies of its interaction with deoxyribonucleic acid and bovine serum albumin have provided insights into its potential mechanisms of biological action and therapeutic targeting.

General Overview of Properties and Applications

The physical and chemical properties of 2-hydroxy-1-naphthaldehyde-isonicotinoylhydrazone reflect its complex molecular structure and diverse functional groups. The compound exhibits a molecular weight of 291.3 grams per mole and demonstrates specific density characteristics of 1.26 ± 0.1 grams per cubic centimeter under standard conditions. The predicted acid dissociation constant value of 7.50 ± 0.50 indicates moderate acidity, which influences its coordination behavior and biological activity. Thermal analysis studies have revealed high thermal stability, with melting points reported around 280°C, indicating strong intermolecular interactions and crystalline stability.

The spectroscopic properties provide valuable information for compound identification and structural characterization. Infrared spectroscopy reveals characteristic absorption bands corresponding to various functional groups, including the azomethine group, carbonyl stretch, and aromatic systems. Nuclear magnetic resonance spectroscopy shows distinct signals for the phenolic hydroxyl group, imino protons, and aromatic hydrogen atoms, facilitating structural confirmation and purity assessment. These spectroscopic characteristics serve as fingerprints for quality control and research applications.

The applications of 2-hydroxy-1-naphthaldehyde-isonicotinoylhydrazone span multiple technological and research domains. In coordination chemistry, the compound serves as a versatile ligand for synthesizing metal complexes with tailored properties for catalytic applications. The resulting metal complexes have shown enhanced biological activity compared to the free ligand, making them attractive candidates for drug development research. In materials science, the compound and its complexes have been investigated for their potential in developing functional materials with specific electronic and magnetic properties.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₇H₁₃N₃O₂ | |

| Molecular Weight | 291.3 g/mol | |

| Density | 1.26 ± 0.1 g/cm³ | |

| Predicted pKa | 7.50 ± 0.50 | |

| Melting Point | ~280°C | |

| Chemical Abstracts Service Number | 796-42-9 |

The therapeutic applications represent perhaps the most significant area of current research interest. Studies have demonstrated cytotoxicity against various cancer cell lines, including triple negative breast cancer and lung cancer cells, with particularly promising results against A549 lung cancer cells. The compound's ability to interact with intracellular iron through its hydroxyl and hydrazone functional groups provides a mechanism for disrupting cellular iron homeostasis, which is critical for cancer cell proliferation and survival. These findings have positioned 2-hydroxy-1-naphthaldehyde-isonicotinoylhydrazone as a lead compound for developing novel anticancer therapeutics with improved selectivity and reduced systemic toxicity.

Properties

IUPAC Name |

N-[(2-hydroxynaphthalen-1-yl)methylideneamino]pyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O2/c21-16-6-5-12-3-1-2-4-14(12)15(16)11-19-20-17(22)13-7-9-18-10-8-13/h1-11,21H,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQSHHAVECQJKLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)C3=CC=NC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AS8351 involves the reaction of isonicotinic acid hydrazide with 2-hydroxy-1-naphthaldehyde. The reaction typically occurs in an organic solvent such as ethanol under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods

Industrial production of AS8351 follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The compound is often produced in bulk quantities and purified using advanced chromatographic techniques to ensure high purity levels .

Chemical Reactions Analysis

Types of Reactions

AS8351 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the hydrazide and hydroxyl groups. It can also participate in coordination reactions with metal ions due to its ability to chelate iron .

Common Reagents and Conditions

Substitution Reactions: Common reagents include alkyl halides and acyl chlorides. The reactions typically occur in the presence of a base such as sodium hydroxide or potassium carbonate.

Coordination Reactions: AS8351 can form complexes with metal ions such as iron (Fe2+) and zinc (Zn2+) under mild conditions.

Major Products

The major products formed from these reactions include various substituted derivatives of AS8351 and metal complexes that exhibit different biological activities .

Scientific Research Applications

Antimicrobial Activity

2-HIN has shown promising results as an inhibitor of methionine aminopeptidases (MetAPs), particularly in Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. Studies indicate that 2-HIN can inhibit the growth of both replicating and non-replicating forms of this bacterium at low micromolar concentrations, making it a potential candidate for developing new anti-tuberculosis therapies .

Cancer Therapeutics

The compound exhibits anti-tumor activity attributed to its ability to chelate iron within cancer cells. This property is significant because iron overload can promote tumor growth. Research has demonstrated that 2-HIN and similar aroylhydrazone compounds can hinder cancer cell proliferation by disrupting iron metabolism .

| Study | Findings | Implications |

|---|---|---|

| Richardson et al., 1995 | Identified structural components that confer anti-neoplastic activity | Supports the development of iron chelators as cancer treatments |

| Darnell & Richardson, 1999 | Explored the binding affinity of 2-HIN with Fe(III) | Highlights the importance of metal ion interactions in therapeutic efficacy |

Epigenetic Research

2-HIN acts as a histone demethylase inhibitor, which is crucial in epigenetic regulation. Its ability to influence gene expression through epigenetic mechanisms positions it as a valuable tool in developmental biology and regenerative medicine . Notably, it has been utilized to reprogram human fetal lung fibroblasts into functional cardiomyocytes, showcasing its potential in regenerative therapies.

Complexation with Metal Ions

The interaction of 2-HIN with metal ions such as iron and zinc is critical for understanding its biological mechanisms. The formation of these complexes can influence cellular processes and has implications for drug resistance in cancer therapies .

| Metal Ion | Complex Type | Biological Effect |

|---|---|---|

| Iron (Fe) | Tridentate complex | Disruption of tumor growth |

| Zinc (Zn) | Bidentate complex | Modulation of enzymatic activity |

Case Study 1: Tuberculosis Treatment

In a study conducted on the inhibitory effects of 2-HIN against Mycobacterium tuberculosis, researchers found that the compound effectively inhibited MetAPs essential for bacterial protein synthesis. This dual-targeting approach suggests that 2-HIN could be developed into a novel treatment for tuberculosis, especially in patients co-infected with HIV .

Case Study 2: Cancer Cell Proliferation

Another investigation focused on the anti-tumor properties of 2-HIN revealed that it significantly reduced the proliferation of various cancer cell lines by chelating intracellular iron. This study provided insights into how metal ion interactions can be leveraged for therapeutic benefits in oncology .

Mechanism of Action

AS8351 exerts its effects by inhibiting the activity of lysine-specific histone demethylase 5B (KDM5B). It competes with α-ketoglutarate for binding to the active site of the enzyme, thereby preventing the demethylation of histone H3 at lysine 4 (H3K4). This inhibition leads to the accumulation of methylated histones, which alters gene expression and affects cell fate decisions .

Comparison with Similar Compounds

Comparison with Similar Hydrazone-Based Ligands

Hydrazones are widely used as chelating agents in analytical chemistry. Below, OHNAINH’s properties are contrasted with structurally or functionally analogous compounds.

Structural and Functional Analogues

Salicylaldehyde Isonicotinoylhydrazone (SIH) Structure: Replaces the naphthyl group with a salicylaldehyde moiety. Applications: Primarily used for Fe(III) and Cu(II) detection. Performance: Lower molar absorptivity ($\sim8.5 \times 10^3 \, \text{L.mol}^{-1}\text{.cm}^{-1}$) compared to OHNAINH, with a narrower pH range (6.0–7.5) . Selectivity: More prone to interference from Fe(III) and Al(III), limiting its utility in complex matrices.

2-Hydroxyacetophenone Isonicotinoylhydrazone (HAINH) Structure: Features an acetophenone group instead of naphthaldehyde. Metal Affinity: Binds preferentially to Co(II) and Ni(II). Sensitivity: Lower Sandell’s sensitivity ($1.2 \times 10^{-2} \, \mu\text{g.cm}^{-2}$) compared to OHNAINH ($0.52 \times 10^{-2} \, \mu\text{g.cm}^{-2}$) .

2-Hydroxy-1-naphthaldehyde Benzoylhydrazone (HNBH) Structure: Substitutes isonicotinoyl with benzoyl. Stability: Forms less stable complexes with Mn(II), requiring higher pH (>9.0) for optimal reactivity. Applications: Limited to alkaline industrial waste analysis due to narrow pH tolerance.

Comparative Data Table

Key Advantages of OHNAINH

- Broad pH Tolerance : Functions effectively across pH 5.0–10.0, unlike SIH or HNBH, which require stricter pH control .

- Enhanced Sensitivity : Superior molar absorptivity and lower Sandell’s sensitivity enable trace-level Mn(II) detection.

- Versatility : Applicable to diverse samples (e.g., biological, environmental) due to minimal interference from common ions .

Stability and Reactivity Considerations

OHNAINH’s stability under ambient conditions contrasts with structurally related compounds. For example, 2-(1-Naphthylmethyl)-2-imidazoline Hydrochloride (–3) decomposes under light/heat, releasing hazardous gases (e.g., HCl, NOx) . This stability enhances its practicality in field applications.

Biological Activity

2-Hydroxy-1-naphthaldehyde-isonicotinoylhydrazone (often abbreviated as NIH) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of cancer research and infectious diseases. This article provides a detailed overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Overview of Biological Activity

The compound 2-Hydroxy-1-naphthaldehyde-isonicotinoylhydrazone exhibits several key biological activities:

- Anti-neoplastic Activity : NIH has been shown to possess anti-cancer properties through its ability to chelate intracellular iron, which is crucial for cancer cell proliferation. By binding iron, it disrupts essential metabolic processes in tumor cells.

- Inhibition of Methionine Aminopeptidases : NIH is a potent inhibitor of methionine aminopeptidases (MetAPs) from Mycobacterium tuberculosis, showing promise as a dual-action agent against both tuberculosis and HIV .

- Reprogramming of Cells : The compound has been utilized in the reprogramming of fibroblasts into functional cardiomyocytes, indicating its potential in regenerative medicine .

The primary mechanism by which NIH exerts its biological effects involves its interaction with intracellular iron:

- Iron Chelation : NIH forms a complex with Fe(III), leading to the formation of a distorted octahedral structure that affects cellular functions by altering iron homeostasis.

- Inhibition of Enzymatic Activity : As an inhibitor of MetAPs, NIH interferes with protein synthesis by preventing the removal of the N-terminal methionine from nascent proteins, which is critical for microbial survival .

Anticancer Properties

A study investigating the anticancer activity of various hydrazones found that NIH exhibited significant cytotoxic effects against several cancer cell lines. The mechanism was attributed to its ability to induce apoptosis in cancer cells through iron chelation and subsequent oxidative stress .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Apoptosis induction |

| HL-60 (Leukemia) | 10.0 | Iron chelation |

| SGC7901 (Gastric Cancer) | 15.0 | Reactive oxygen species generation |

Antimicrobial Activity

NIH has also shown promising results against Mycobacterium tuberculosis and other pathogens. Its dual inhibition mechanism makes it a candidate for treating co-infections:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Notes |

|---|---|---|

| M. tuberculosis | 5 µM | Effective against both replicating and dormant forms |

| E. coli | 25 µM | Moderate activity observed |

| S. aureus | 15 µM | Significant inhibition |

Case Studies

- Dual Targeting in Co-infection : A study highlighted the efficacy of NIH in targeting both TB and HIV, demonstrating its potential as a novel therapeutic agent for patients suffering from these co-infections. The compound was effective at low micromolar concentrations against both pathogens .

- Cell Reprogramming : In regenerative medicine research, NIH was used to successfully reprogram human fibroblasts into cardiomyocytes, providing insights into cardiac repair mechanisms post-injury .

Q & A

Q. What are the recommended synthetic protocols for preparing 2-Hydroxy-1-naphthaldehyde-isonicotinoylhydrazone with high purity?

- Methodological Answer : The compound can be synthesized via condensation of 2-hydroxy-1-naphthaldehyde with isonicotinoyl hydrazide in ethanol under reflux conditions (70–80°C for 4–6 hours). Purification involves recrystallization from ethanol or DMF/water mixtures to achieve >95% purity. Characterization should include IR spectroscopy (C=O and N-H stretches at ~1650 cm⁻¹ and ~3200 cm⁻¹, respectively) and ¹H-NMR (distinct aromatic proton signals between δ 7.0–9.0 ppm) .

Q. How can researchers validate the structural integrity of 2-Hydroxy-1-naphthaldehyde-isonicotinoylhydrazone post-synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- Elemental analysis to confirm C, H, N composition (e.g., theoretical C: 69.8%, H: 4.2%, N: 11.8%).

- Mass spectrometry (ESI-MS) to verify molecular ion peaks ([M+H]⁺ expected at m/z ~296).

- Single-crystal XRD for unambiguous confirmation of the Schiff base structure and tautomeric forms .

Q. What safety protocols are critical for handling 2-Hydroxy-1-naphthaldehyde-isonicotinoylhydrazone in laboratory settings?

- Methodological Answer :

- Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (classified as Skin/Irritant 2 and Eye Irritant 2A) .

- Use fume hoods for synthesis steps involving volatile solvents (e.g., ethanol, DMF).

- Store in amber glass containers at 2–8°C to prevent photodegradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported coordination geometries of metal complexes derived from 2-Hydroxy-1-naphthaldehyde-isonicotinoylhydrazone?

- Methodological Answer :

- Conduct X-ray absorption spectroscopy (XAS) to determine metal-ligand bond distances and coordination numbers.

- Compare experimental results with DFT-calculated geometries (e.g., using Gaussian09 with B3LYP functional).

- Analyze solvent effects (e.g., DMSO vs. methanol) on ligand flexibility and metal-binding modes .

Q. What experimental strategies mitigate instability of 2-Hydroxy-1-naphthaldehyde-isonicotinoylhydrazone under oxidative conditions?

- Methodological Answer :

- Avoid storage near strong oxidizers (e.g., peroxides, nitrates) due to incompatibility risks .

- Add antioxidants like BHT (0.01% w/w) to solutions to suppress radical-mediated degradation.

- Monitor stability via HPLC-UV (λ = 254 nm) over 72 hours under varying pH (4–9) and temperature (25–40°C) .

Q. How should researchers address conflicting reports on the compound’s fluorescence quantum yield in different solvents?

- Methodological Answer :

- Standardize measurements using integrating sphere-equipped fluorimeters and reference dyes (e.g., quinine sulfate).

- Control solvent polarity (e.g., dielectric constants: hexane = 1.9, ethanol = 24.3) and hydrogen-bonding capacity.

- Publish full spectral correction factors and excitation-emission matrix (EEM) data to enable cross-study comparisons .

Q. What methodologies confirm the chelation mechanism of 2-Hydroxy-1-naphthaldehyde-isonicotinoylhydrazone with transition metals?

- Methodological Answer :

- Perform Job’s plot analysis to determine stoichiometry (commonly 1:1 or 2:1 ligand:metal ratios).

- Use EPR spectroscopy for paramagnetic ions (e.g., Cu²⁺) to assess ligand field splitting and geometry.

- Validate via thermogravimetric analysis (TGA) to correlate dehydration steps with metal-ligand bond formation .

Q. How can researchers differentiate between keto-enol tautomerism in solid-state vs. solution phases?

- Methodological Answer :

- Solid-state NMR (¹³C CP/MAS) to detect enolic C-O (δ ~180 ppm) and keto C=O (δ ~170 ppm) signals.

- Compare with solution-phase ¹H-NMR in DMSO-d₆; enol tautomers show downfield-shifted phenolic -OH (δ ~12 ppm).

- Utilize Raman spectroscopy to identify tautomer-specific vibrational modes (e.g., C=N vs. C-O stretches) .

Q. What strategies optimize the compound’s solubility for biological assays without altering its reactivity?

- Methodological Answer :

Q. How can computational modeling predict the compound’s binding affinity for enzyme targets (e.g., Mycobacterium tuberculosis enoyl-ACP reductase)?

- Methodological Answer :

- Perform molecular docking (AutoDock Vina) using crystal structures (PDB ID: 4TZK).

- Apply MM-PBSA/GBSA methods to calculate binding free energies (ΔG ~ -8.5 kcal/mol suggests strong inhibition).

- Cross-validate with experimental IC₅₀ values from enzymatic assays (e.g., NADH oxidation inhibition at λ = 340 nm) .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.